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Compound of Interest

Compound Name: Barium aluminide

Cat. No.: B13829253

An in-depth technical guide on the electronic band structure of the topological semimetal BaAla,
prepared for researchers, scientists, and professionals in material science.

Introduction

The compound BaAls has garnered significant attention within the materials science
community. Its crystal structure serves as the foundational prototype for a vast number of
intermetallic compounds, including the ThCr2Si2 family which is renowned for hosting high-
temperature superconductivity and various strongly correlated electron systems.[1][2][3] While
compounds in the broader MA4 family (where M = Sr, Ba, Eu; A = Al, Ga, In) exhibit a range of
ground states like charge and spin orders, BaAls itself was long considered a relatively simple
metal.[1][3]

Recent comprehensive studies, combining theoretical calculations and experimental
verification, have revealed that BaAls is a topological semimetal.[1][4] It is predicted to host a
three-dimensional Dirac spectrum, characterized by non-trivial topology and potential nodal
lines within the Brillouin zone.[2][3][4][5] Experimental evidence from quantum oscillations and
angle-resolved photoemission spectroscopy (ARPES) has confirmed a multiband semimetal
structure with Dirac hole pockets, consistent with theoretical predictions.[1][3][5] This discovery
elevates BaAls from a simple structural prototype to a key material for exploring topological
guantum phenomena.

Crystal and Electronic Structure
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BaAla crystallizes in a body-centered tetragonal structure belonging to the 14/mmm space
group.[1][6] This structure is a building block for a diverse set of substructures and is crucial to
its electronic properties.[3] The bulk Brillouin zone (BZ) and the projected (001) surface BZ are
essential for understanding the momentum-space locations of its topological features.[6]

The electronic band structure of BaAla is complex, featuring multiple band crossings near the
Fermi level.[7] Theoretical calculations predict, and experimental measurements confirm, a
three-dimensional Dirac spectrum.[1][3] A key feature is the presence of a pair of semi-Dirac
points located on the rotational axis, which exhibit linear dispersion along the k2 direction and
quadratic dispersion in the kx/ky plane.[2][4][5] These crossings are protected by the Cav point
group symmetry.[1][3] Furthermore, the interplay of spin-orbit coupling with the band structure
can lead to the opening of energy gaps at certain points while preserving the topological nature
of the material.[8]

The combination of theoretical modeling and experimental verification provides a
comprehensive picture of the material's electronic properties.
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Research & Development Workflow for BaAla
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Fig. 1: Research workflow for BaAla.

Data Summary

Quantitative data extracted from theoretical calculations and experimental measurements are
crucial for a complete understanding of BaAla.
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Property

Value | Description

Source(s)

Crystal Structure

Tetragonal, Prototype: BaAla

[1]3]

Space Group

14/mmm

[1](6]

Topological Classification

Topological Semimetal

[1]5]

Key Electronic Features

3D Dirac Spectrum, Semi-
Dirac Points, Nodal Lines,
Pockets of Dirac Holes, Van
Hove Singularity (VHS)

[2](3]1(5]

Symmetry Protection

Cav point group symmetry
protects a pair of semi-Dirac

points on the rotational axis.

[3]4]

Experimental Probes

Angle-Resolved
Photoemission Spectroscopy
(ARPES), Quantum
Oscillations,
Magnetoresistance

Measurements

[1I(31[5]

Observed Properties

Extremely large and
unsaturating positive

magnetoresistance.

[1](2]

Experimental and Computational Protocols
Single Crystal Synthesis

High-quality single crystals are essential for probing the intrinsic electronic properties of

materials.[9][10]

e Method: Single crystals of BaAls are synthesized using a high-temperature self-flux method.

[1] This technique is advantageous for growing defect-free and phase-pure crystals from a

solution (flux) where one of the constituent elements acts as the solvent.[9]

e Protocol Outline:
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o High-purity elemental Ba (e.g., 99.98%) and Al are combined in a specific molar ratio
within an inert crucible (e.g., alumina).

o The crucible is sealed in a quartz tube, typically under a high vacuum or inert atmosphere
to prevent oxidation.

o The assembly is heated to a high temperature (e.g., >1000 °C) to ensure all components
melt and homogenize, then slowly cooled over an extended period.

o The slow cooling allows for the nucleation and growth of single crystals. The specific
cooling rate is a critical parameter.[9]

o Once cooled to a suitable temperature, the excess flux is separated from the grown
crystals, often by centrifugation.

o The resulting crystals are characterized using methods like X-ray diffraction (XRD) to
confirm phase purity and crystal structure.[9]

Angle-Resolved Photoemission Spectroscopy (ARPES)

ARPES is a powerful experimental technique used to directly visualize the electronic band
structure of a solid in momentum space.[11][12]

e Principle: The sample is irradiated with high-energy photons (typically UV or X-ray), causing
the emission of photoelectrons via the photoelectric effect. By measuring the kinetic energy
and emission angle of these electrons, one can deduce their initial energy and momentum
within the crystal, thereby mapping the band structure.[12]

o Experimental Setup:

o Light Source: A monochromatic light source, such as a synchrotron beamline or a vacuum
ultraviolet (VUV) laser, is used.[12][13]

o Sample Environment: The experiment is conducted in an ultra-high vacuum (UHV)
chamber to prevent surface contamination and to allow the photoelectrons to travel to the
detector without scattering. The sample is mounted on a multi-axis manipulator that allows
for precise temperature control and orientation.
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o Electron Analyzer: A hemispherical electron analyzer is used to measure the kinetic
energy and angular distribution of the emitted photoelectrons with high precision.[11]

o Procedure: The BaAla single crystal is cleaved in-situ within the UHV chamber to expose a
clean, atomically flat surface for measurement. Data is collected at various temperatures and
photon energies to map out the band dispersions along high-symmetry directions in the
Brillouin zone.

First-Principles Calculations (DFT)

Density Functional Theory (DFT) is a computational quantum mechanical modeling method
used to investigate the electronic structure of materials.[14][15]

o Methodology: DFT calculations for BaAls are performed to predict its ground-state electronic
properties, including the band structure and density of states (DOS).[16][17]

e Protocol Outline:

o Structural Input: The experimentally determined crystal structure (space group, lattice
parameters) is used as the input.

o Self-Consistent Field (SCF) Calculation: An initial calculation is performed on a grid of k-
points in the Brillouin zone to obtain a converged ground-state charge density.[16][18] An
appropriate exchange-correlation functional, such as the Generalized Gradient
Approximation (GGA) with the Perdew-Burke-Erzerhof (PBE) formulation, is chosen.[17]

o Band Structure Calculation: Using the converged charge density from the SCF step, a
non-self-consistent calculation is performed.[18] In this step, the eigenvalues (band
energies) are calculated for k-points along specific high-symmetry paths within the
Brillouin zone (e.g., -X-M-I).[16][17]

o Analysis: The output is processed to plot the electronic band structure, which can then be
compared directly with experimental ARPES data. The inclusion of spin-orbit coupling
(SOC) is often necessary to accurately model the behavior near band crossings in
topological materials.

Fig. 2: Conceptual features in BaAla's band structure.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [electronic band structure of BaAl4 topological
semimetal]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13829253#electronic-band-structure-of-baal4-
topological-semimetal]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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